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For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the in vivo efficacy of ValloVax™, a therapeutic cancer vaccine
developed by Batu Biologics, against other established and emerging cancer therapies. This
analysis is supported by experimental data from preclinical studies, with a focus on Non-Small
Cell Lung Cancer (NSCLC), a primary target for ValloVax™.

ValloVax™ is an immunotherapy derived from placental endothelial cells that aims to induce a
tissue-nonspecific anti-tumor response by targeting tumor angiogenesis.[1] Its mechanism of
action involves stimulating the immune system to recognize and attack the blood vessels that
supply nutrients to tumors.[2] This guide will delve into the preclinical data supporting
ValloVax™'s efficacy and compare it with standard-of-care treatments and other anti-
angiogenic agents.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical studies, offering a
comparative view of the anti-tumor effects of ValloVax™ and other therapies in mouse models

of various cancers.

Table 1: In Vivo Efficacy of ValloVax™ in Various Tumor Models
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Mean
Tumor Tumor L.
Statistically
Tumor Treatment Volume Growth L
o Significant Reference
Model Group (mm?3) at Inhibition
(p-value)
Day 21 + (%)
SEM
GL261
] Control ~1200 - -
Glioma
ValloVax™ ~400 ~67% <0.05
CT-26 Colon
Control ~1500 - -
Cancer
ValloVax™ ~500 ~67% <0.05
LLC Lung
) Control ~1800 - -
Carcinoma
Vallovax™ ~600 ~67% < 0.05

Table 2: Comparative In Vivo Efficacy of ValloVax™ and VEGFR2 Inhibition in CT-26 Colon

Cancer Model

Mean Tumor Statistically

Treatment Volume (mm3) Tumor Growth  Significant (p-
I Reference

Group at Day 21 + Inhibition (%) value vs.

SEM Control)
Control ~1500 - -
ValloVax™ ~500 ~67% <0.05
Anti-VEGFR2

_ ~900 ~40% <0.05

Antibody

Table 3: Comparative In Vivo Efficacy of Bevacizumab and Cisplatin in NSCLC Mouse Models
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Tumor Statistically
Mouse Treatment Growth Significant
Therapy ] o Reference
Model Details Inhibition (p-value vs.
(%) Control)
0.05 mg/kg, 40% Not explicitl
H1299 99 PACTEY
) aerosol, reduction in stated, but
Bevacizumab  NSCLC ] [3]
) 5x/week for lung/tumor efficacy
(orthotopic) )
~2.5 weeks weight demonstrated
Complete
inhibition
Bevacizumab )
) ) during
Bevacizumab  A549 NSCLC  maintenance ) ]
] induction, <0.05 [2]
+ Paclitaxel (xenograft) after o
) ) significant
induction )
during
maintenance
7 mg/kg, —
KrasG12D- Significant
) ] o weekly for 2 o
Cisplatin initiated lung reduction in < 0.0002 [4]
weeks,
tumors tumor burden
repeated
Significantly
Cisplatin + Lewis Lung Combination lower tumor
o <0.05 [5]
Erlotinib Cancer therapy volume vs.
monotherapy

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for

replication and critical evaluation of the findings.

ValloVax™ In Vivo Efficacy Studies

» Animal Models: Syngeneic mouse models were used for the GL261 glioma, CT-26 colon

cancer, and Lewis Lung Carcinoma (LLC) tumors. Female C57BL/6 or BALB/c mice, 6-8

weeks old, were utilized.
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e Tumor Cell Inoculation: 1 x 108 tumor cells (GL261, CT-26, or LLC) were injected
subcutaneously into the flank of the mice.

» Treatment Protocol: Mice were immunized with 1 x 10° ValloVax™ cells subcutaneously on
days 3, 10, and 17 post-tumor inoculation. The control group received a sham injection.

» Efficacy Endpoint: Tumor volume was measured every 3-4 days using calipers and
calculated using the formula: (length x width?)/2.

Bevacizumab In Vivo Efficacy Study in NSCLC Model

e Animal Model: An orthotopic mouse model of human H1299 NSCLC was established in
immunodeficient mice.[3]

o Tumor Cell Inoculation: H1299 cells were orthotopically inoculated into the lungs of the mice.

[3]

o Treatment Protocol: Bevacizumab was administered via aerosol at a dosage of 0.05 mg/kg,
five times a week, from day 5 to day 21 after inoculation.[3]

» Efficacy Endpoint: The primary endpoint was the lung/tumor weight at the end of the study.[3]

Cisplatin In Vivo Efficacy Study in Lung Cancer Model

e Animal Model: A genetically engineered mouse model with KrasG12D-initiated lung tumors
was used.[4]

o Treatment Protocol: Mice received cisplatin at a dose of 7 mg/kg once a week for two weeks,
followed by a two-week rest period, with the regimen being repeated.[4]

» Efficacy Endpoint: Tumor response was quantified by measuring the ratio of tumor area to
total lung area in histological sections.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated
using the DOT language.
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Caption: ValloVax™ Mechanism of Action.
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Caption: In Vivo Efficacy Study Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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